7-Hydroxy-3-(2-methoxyphenyl)coumarin
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Overview
Description
7-Hydroxy-3-(2’-methoxyphenyl)coumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. They are widely found in nature, particularly in green plants, fungi, and bacteria . The compound 7-Hydroxy-3-(2’-methoxyphenyl)coumarin is notable for its unique structural features, which contribute to its various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with 2-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction is usually performed in an ethanol solvent under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3-(2’-methoxyphenyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 7-hydroxy-3-(2’-methoxyphenyl)quinone.
Reduction: Formation of 7-hydroxy-3-(2’-methoxyphenyl)dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the electrophile used.
Scientific Research Applications
7-Hydroxy-3-(2’-methoxyphenyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Mechanism of Action
The biological effects of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
7-Hydroxycoumarin: Shares the hydroxyl group at the 7-position but lacks the methoxyphenyl group.
3-Phenylcoumarin: Contains a phenyl group at the 3-position but lacks the hydroxyl and methoxy groups.
7-Hydroxy-4-methylcoumarin: Similar structure with a methyl group at the 4-position instead of the methoxyphenyl group.
Uniqueness: 7-Hydroxy-3-(2’-methoxyphenyl)coumarin is unique due to the presence of both the hydroxyl group at the 7-position and the methoxyphenyl group at the 3-position. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)13-8-10-6-7-11(17)9-15(10)20-16(13)18/h2-9,17H,1H3 |
InChI Key |
YOZYYWMSBIRAEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O |
Origin of Product |
United States |
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